molecular formula C20H16ClN3O2S B12798290 Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)- CAS No. 57164-73-5

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)-

Cat. No.: B12798290
CAS No.: 57164-73-5
M. Wt: 397.9 g/mol
InChI Key: IXNKQDSRADETAL-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)- is a synthetic compound featuring a methanesulfonamide group linked to a phenyl ring substituted with a 3-chloro-9-acridinylamino moiety. The acridine core is a planar heterocyclic structure known for intercalating into DNA, making derivatives of interest in anticancer and antimicrobial research . The chlorine substitution at the 3-position of the acridine ring enhances electrophilicity and may influence DNA-binding affinity.

Properties

CAS No.

57164-73-5

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23)

InChI Key

IXNKQDSRADETAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

Biological Activity

Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)-, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H16ClN3O2S
  • Molecular Weight : 397.87 g/mol
  • IUPAC Name : N-(4-((3-chloro-9-acridinyl)amino)phenyl)methanesulfonamide

The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In studies, the methanesulfonamide group has been shown to enhance the selectivity and potency of inhibitors against COX-2. Specifically, derivatives containing this group have demonstrated IC50 values as low as 30 nM, indicating strong inhibitory potential against COX-2 activity .

Biological Activity Overview

Activity Description
COX-2 Inhibition Potent selective inhibitors with IC50 as low as 30 nM .
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines .
EGFR Inhibition Potential to inhibit epidermal growth factor receptor (EGFR) signaling pathways .

Case Studies and Research Findings

  • COX-2 Inhibition Study
    • A study highlighted the effect of methanesulfonamide at position 4 of the C-5 phenyl ring, which resulted in several potent COX-2 inhibitors. The presence of the methanesulfonamide group significantly enhanced the compound's selectivity towards COX-2 over COX-1 .
  • Antitumor Activity
    • Research involving various acridine derivatives indicated that compounds similar to N-(4-((3-chloro-9-acridinyl)amino)phenyl)- exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved apoptosis induction through caspase activation .
  • EGFR Targeting
    • Investigations into new derivatives showed that compounds targeting EGFR demonstrated promising anti-proliferative effects. The binding affinity and stability of these compounds were assessed through molecular docking studies, revealing favorable interactions with the EGFR active site .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structural analogs with modifications to the acridine, phenyl, or sulfonamide groups:

Compound Name Substituents (Acridine/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Source
Target Compound : N-(4-((3-chloro-9-acridinyl)amino)phenyl)methanesulfonamide 3-Cl, 9-acridinyl; phenyl-NH linkage C₂₀H₁₆ClN₃O₂S 405.88 DNA intercalation potential
N-(4-((3-azido-9-acridinyl)amino)phenyl)methanesulfonamide 3-azido (N₃⁻) substitution C₂₀H₁₅N₅O₂S 421.44 Potential photoaffinity labeling agent
N-(4-((3-methoxy-9-acridinyl)amino)phenyl)methanesulfonamide 3-OCH₃ substitution C₂₁H₁₉N₃O₃S 393.45 Mutagenic at 35 µmol/L
N-(4-(9-acridinylamino)phenyl)methanesulfonamide monomethanesulfonate No Cl; methanesulfonate salt C₂₀H₁₉N₃O₅S₂ 459.09 Improved solubility via salt formation
N-[4-((3-chloro-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl]methanesulfonamide 3-Cl,5-CH₃; 3-(NMe₂) phenyl C₂₃H₂₃ClN₄O₂S 466.97 Enhanced lipophilicity
N-{3-methoxy-4-[(4-methoxyacridin-9-yl)amino]phenyl}methanesulfonamide HCl 4-OCH₃ acridine; 3-OCH₃ phenyl C₂₂H₂₂ClN₃O₄S 459.94 Melting point: 255–257°C

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